molecular formula C8H5NS3 B14181531 5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione CAS No. 856359-31-4

5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14181531
CAS No.: 856359-31-4
M. Wt: 211.3 g/mol
InChI Key: NNKMGGMKHVUIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of pyridine-2-thiol with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are often mediated through the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic thiones and dithioles, such as:

  • 2-(Pyridin-2-yl)-1,3-dithiole-2-thione
  • 4-(Pyridin-2-yl)-1,2-dithiole-3-thione

Uniqueness

5-(Pyridin-2-yl)-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure.

Properties

CAS No.

856359-31-4

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

5-pyridin-2-yldithiole-3-thione

InChI

InChI=1S/C8H5NS3/c10-8-5-7(11-12-8)6-3-1-2-4-9-6/h1-5H

InChI Key

NNKMGGMKHVUIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=S)SS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.